Enantioselective Synthesis via Chiral Sulfinamide Auxiliary: 92–96% de for (S)-Configured Amine
The (S)-enantiomer of 1,1,1-trifluoropropan-2-amine can be synthesized with high stereocontrol using a chiral sulfinamide auxiliary. Reduction of the geometrically pure Z-sulfinimine with NaBH₄ or l-Selectride yields the corresponding (R)- or (S)-configured amine derivatives, with the (S)-enantiomer obtained at 92–96% diastereomeric excess (de), as confirmed by X-ray crystallographic analysis [1]. This methodology provides a reliable route to enantiomerically enriched material without requiring specialized SF₄ fluorination facilities, which are associated with toxicity concerns and high costs [2].
| Evidence Dimension | Diastereomeric excess (de) of synthesized amine |
|---|---|
| Target Compound Data | 92–96% de for (S)-configured 1,1,1-trifluoropropan-2-amine |
| Comparator Or Baseline | Alternative SF₄-mediated fluorination route from d- or l-alanine (yields variable; industrial scale but with toxicity and specialized facility requirements) |
| Quantified Difference | The sulfinamide method achieves high enantiopurity (92–96% de) under standard laboratory conditions, circumventing the need for hazardous SF₄ gas. |
| Conditions | Chiral sulfinamide auxiliary; Z-sulfinimine reduction with NaBH₄ or l-Selectride; X-ray crystallographic confirmation |
Why This Matters
This demonstrates that (S)-1,1,1-trifluoropropan-2-amine can be reliably procured in high enantiomeric purity without reliance on specialized industrial fluorination, ensuring consistent stereochemical integrity for downstream applications.
- [1] Wells, N., et al. (2017). 1,1,1-Trifluoropropan-2-ammonium triflate enantiomers: stereoselective synthesis and direct use in reaction with epoxides. Tetrahedron: Asymmetry, 28(4), 539–544. View Source
- [2] Linclau, B., et al. (2017). 1,1,1-Trifluoropropan-2-ammonium triflate enantiomers: stereoselective synthesis and direct use in reaction with epoxides. Tetrahedron: Asymmetry, 28(4), 539–544. View Source
